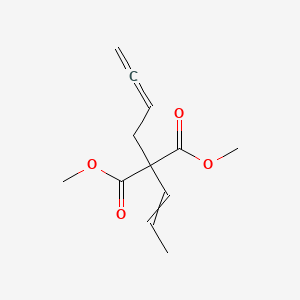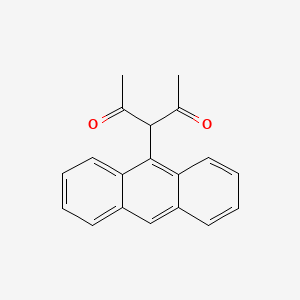
3-(Anthracen-9-YL)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anthracen-9-YL)pentane-2,4-dione is an organic compound that features an anthracene moiety attached to a pentane-2,4-dione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-YL)pentane-2,4-dione typically involves the reaction of anthracene with pentane-2,4-dione under specific conditions. One common method involves the use of a tris(pyrazolyl)borate europium(III) complex in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Anthracen-9-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the anthracene moiety or the diketone structure.
Substitution: Substitution reactions can occur at the anthracene ring or the diketone moiety, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a range of functionalized anthracene compounds .
Applications De Recherche Scientifique
3-(Anthracen-9-YL)pentane-2,4-dione has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 3-(Anthracen-9-YL)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming complexes with metal ions such as europium(III). These complexes exhibit unique luminescence properties due to electronic transitions between f-orbitals .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: Similar structure but with a pyridine moiety instead of anthracene.
2-(Anthracen-9-yl)-1,3-dithiolane: Contains an anthracene moiety but with a different backbone structure.
Uniqueness
3-(Anthracen-9-YL)pentane-2,4-dione is unique due to its combination of the anthracene moiety with the diketone structure, which imparts distinct luminescent properties and makes it suitable for various applications in luminescent materials and coordination chemistry .
Propriétés
Numéro CAS |
111982-85-5 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-anthracen-9-ylpentane-2,4-dione |
InChI |
InChI=1S/C19H16O2/c1-12(20)18(13(2)21)19-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)19/h3-11,18H,1-2H3 |
Clé InChI |
ZCIWWMUBLYIGNG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
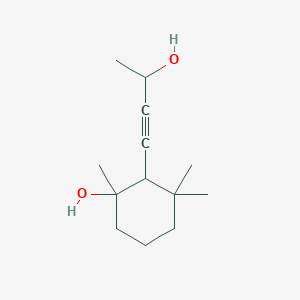
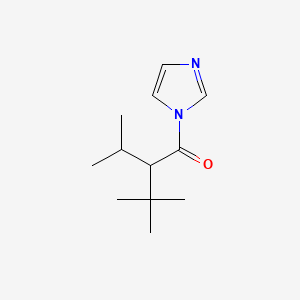
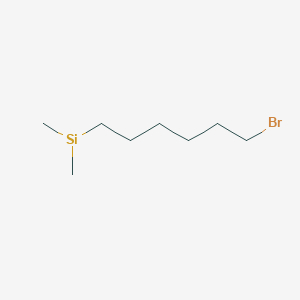

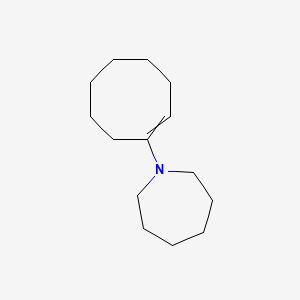
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
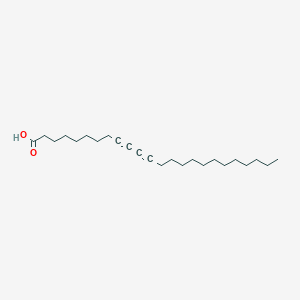
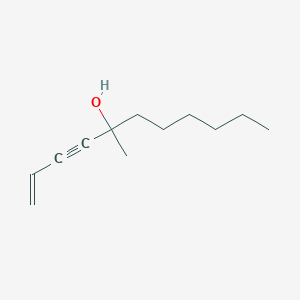
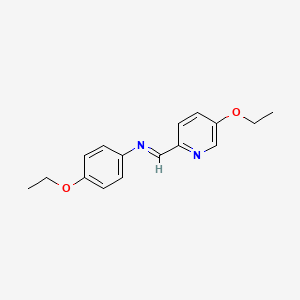

![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
